molecular formula C6H8Cl2N2 B2583115 (4-Chloropyridin-2-YL)methanamine hydrochloride CAS No. 1640995-63-6

(4-Chloropyridin-2-YL)methanamine hydrochloride

Cat. No.: B2583115
CAS No.: 1640995-63-6
M. Wt: 179.04
InChI Key: YGNSWQBQOJJXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloropyridin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloropyridin-2-YL)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 4-chloropyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Chloropyridin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloropyridin-2-YL)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Acts as an inhibitor in various biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, particularly as an enzyme inhibitor.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Chloropyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it is known to inhibit the enzyme lysyl oxidase-like 2 (LOXL2), which plays a role in the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting LOXL2, the compound can affect processes such as tumor progression and fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloropyridin-2-YL)methanamine hydrochloride is unique due to its specific inhibitory action on LOXL2, which distinguishes it from other pyridine derivatives. Its selectivity and potency make it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

(4-chloropyridin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNSWQBQOJJXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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